molecular formula C16H21ClN2O2S B5537972 ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5537972
M. Wt: 340.9 g/mol
InChI Key: ZSDGGKVBLRDUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves several steps, starting with the reaction of 4-chloro-2-methylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE: Similar structure but different position of the chloro group.

    ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE: Different position of the piperidine moiety. These compounds share similar chemical properties but may exhibit different biological activities due to structural differences.

Properties

IUPAC Name

ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-8-19(9-7-12)16(22)18-14-5-4-13(17)10-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGGKVBLRDUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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